molecular formula C20H24ClNO B1400392 4-(Dibenzylamino)cyclohexanone hydrochloride CAS No. 1416352-02-7

4-(Dibenzylamino)cyclohexanone hydrochloride

Cat. No.: B1400392
CAS No.: 1416352-02-7
M. Wt: 329.9 g/mol
InChI Key: TUTOCKYAXGAJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Dibenzylamino)cyclohexanone hydrochloride”, also known as DBCO-HCl, is a chemical compound. It has the empirical formula C20H23NO and a molecular weight of 293.40 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C20H23NO.ClH/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H . The canonical SMILES string for this compound is C1CC (=O)CCC1N (CC2=CC=CC=C2)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 293.4 g/mol , an XLogP3-AA of 3.5 , and a topological polar surface area of 20.3 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 5 rotatable bonds . Its complexity, as computed by Cactvs 3.4.8.18, is 312 .

Scientific Research Applications

Pharmacological and Kinetic Studies

  • Clinico-pharmacological and pharmacokinetic studies of trans-4-(2-amino-3, 5-dibromobenzylamino) cyclohexanol hydrochloride, a metabolite of an expectorant, showed good absorption and rapid excretion, with no significant side effects observed in volunteers (Seki, Matsumura, & Kohei, 1977).

Analytical Methods in Pharmaceuticals

  • A study on the validation of an HPLC method for quantifying ambroxol hydrochloride, which includes trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride, demonstrated reliable analytical techniques for pharmaceutical applications (Heinänen & Barbas, 2001).

Molecular and Crystal Structures

  • The molecular and crystal structures of a derivative of 4-(Dibenzylamino)cyclohexanone were analyzed, providing insights into the compound's geometric and bonding properties, important for understanding its interactions and stability (Kutulya et al., 2008).

Polymer Science

  • Research in the field of polymer science has utilized cyclohexanone derivatives in the synthesis of novel classes of polyesters, polyurethanes, and epoxy resins, demonstrating their versatility in materials science (Diakoumakos & Mikroyannidis, 1994).

Chemical Synthesis

  • Studies on the reductive decyanation of N-protected 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles, including dibenzylamino derivatives, have contributed to advancements in synthetic organic chemistry, especially in the context of stereochemical control and reaction mechanisms (Vilsmaier, Milch, & Bergsträsser, 1998).

Drug Development

  • Novel synthesis approaches for benzylidenecyclohexanone derivatives, closely related to 4-(Dibenzylamino)cyclohexanone hydrochloride, are explored for potential drug applications against diseases like tuberculosis, showcasing the compound's relevance in medicinal chemistry (Vishwanatth, 2022).

Antioxidant Research

  • Dibenzylidene-cyclohexanone, a structurally related compound, has been synthesized and studied for its antioxidant activity, hinting at the potential therapeutic applications of similar compounds (Ritmaleni et al., 2022).

Photophysical Studies

  • The photophysical behavior of derivatives like 2,6-bis(4-hydroxybenzylidene) cyclohexanone under various stimuli provides insights into their potential applications in sensors and photoresponsive materials (Homocianu et al., 2020).

Safety and Hazards

The safety information for “4-(Dibenzylamino)cyclohexanone hydrochloride” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Biochemical Analysis

Biochemical Properties

4-(Dibenzylamino)cyclohexanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound may also interact with transcription factors, influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses may also result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many endogenous and exogenous compounds. The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-(dibenzylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOCKYAXGAJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416352-02-7
Record name Cyclohexanone, 4-[bis(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416352-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dibenzylamino)cyclohexanone hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Dibenzylamino)cyclohexanone hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Dibenzylamino)cyclohexanone hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Dibenzylamino)cyclohexanone hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Dibenzylamino)cyclohexanone hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Dibenzylamino)cyclohexanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.